Product packaging for Etoprine(Cat. No.:CAS No. 18588-57-3)

Etoprine

Cat. No.: B1671760
CAS No.: 18588-57-3
M. Wt: 283.15 g/mol
InChI Key: PXLPCZJACKUXGP-UHFFFAOYSA-N
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Description

Contextualization within Diaminopyrimidine Chemical Class

Etoprine belongs to the 2,4-diaminopyrimidine (B92962) chemical class, a group of compounds known for their ability to inhibit dihydrofolate reductase (DHFR) nih.govcuhk.edu.cnctdbase.org. This class includes other well-studied antifolates such as pyrimethamine (B1678524) and mthis compound (B1676516) nih.govuni.lu. This compound is characterized by its highly lipophilic nature, which influences its cellular penetration and tissue distribution nih.govcuhk.edu.cnnih.gov. As a potent DHFR inhibitor, this compound acts as a lipid-soluble folate antagonist, interfering with metabolic pathways reliant on folate coenzymes nih.govcuhk.edu.cnctdbase.orguni.lu.

Historical Trajectory of this compound Discovery and Initial Investigation

Initial investigations into this compound, often in comparison with mthis compound, emerged in the late 1970s and early 1980s nih.govuni.lu. Studies conducted during this period focused on understanding the kinetics, tissue distribution, and extent of metabolism of this compound in various animal models, including rats and dogs, and also in humans nih.gov. Early research also involved evaluating this compound in specific disease models, such as the avian sarcoma virus rat glioma model, to explore its potential therapeutic utility nih.gov. These foundational studies laid the groundwork for further exploration of its biological activities.

Overview of Multifaceted Biological Activities and Research Significance

This compound has demonstrated multifaceted biological activities, with a notable focus in research on its potent antifertility effects, particularly in male subjects nih.govcuhk.edu.cnctdbase.org. Studies in male mice and rats have shown that this compound acts as a potent antifertility agent, causing complete infertility at certain dosages nih.govcuhk.edu.cn. This antifertility action is primarily attributed to its capacity to inhibit testicular dihydrofolate reductase (DHFR), thereby affecting spermatogenesis nih.govcuhk.edu.cnctdbase.org. The high degree of lipophilicity of this compound is also considered to contribute to its antifertility action nih.govcuhk.edu.cn.

Beyond its significant role in male contraceptive research, this compound has also been mentioned in the context of cancer research, appearing in patent applications related to the inhibition of histone deacetylase 8 (HDAC8) for treating cancer. While the primary and most detailed research findings available focus on its DHFR inhibition and antifertility properties, its inclusion in various patent literature suggests broader investigational interest in its potential as an anticancer compound.

Table 1: Antifertility Effects of this compound in Male Mice

Dosage (mg/kg/day)Duration (Days)Fertility OutcomeReference
≥ 555Complete infertility nih.govcuhk.edu.cn
1 to 555Threshold of effectiveness nih.govcuhk.edu.cn
0.155Not specified for complete infertility nih.govcuhk.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Cl2N4 B1671760 Etoprine CAS No. 18588-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18588-57-3

Molecular Formula

C12H12Cl2N4

Molecular Weight

283.15 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H12Cl2N4/c1-2-9-10(11(15)18-12(16)17-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H4,15,16,17,18)

InChI Key

PXLPCZJACKUXGP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl

Appearance

Solid powder

Other CAS No.

18588-57-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BW 2760
DDEP
ethodichlorophen
etoprine

Origin of Product

United States

Molecular Mechanisms of Action of Etoprine

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate to tetrahydrofolate. Etoprine functions as a potent inhibitor of this enzyme, thereby disrupting the cellular processes reliant on folate derivatives. nih.govhodoodo.comresearchgate.netmdpi.comasm.orgnih.gov

Molecular Recognition and Binding Kinetics with DHFR

This compound is classified as a lipid-soluble 2,4-diamino-5-phenylpyrimidine folate antagonist and a nonclassical DHFR inhibitor. researchgate.netnih.gov Its lipophilicity, indicated by an octanol/water partition coefficient (log P) of 3.19, facilitates its cellular uptake and distribution. nih.govnih.gov this compound exhibits a high affinity for plasma proteins, with more than 87% binding to human plasma protein at therapeutic concentrations. nih.gov Research has demonstrated its ability to potently inhibit human DHFR in in vitro biochemical assays. mdpi.com this compound has been investigated for its potential as an anticancer agent due to its DHFR inhibitory properties. asm.org

Downstream Perturbations of Cellular Folate Metabolism

The primary role of DHFR is the sequential reduction of folic acid to dihydrofolic acid and then to tetrahydrofolic acid. mdpi.com Tetrahydrofolate derivatives are essential cofactors for various one-carbon transfer reactions vital for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. mdpi.com The inhibition of DHFR by this compound directly impedes the production of these crucial tetrahydrofolate cofactors, leading to a disruption of the cellular folate metabolic cycle. mdpi.com

Mechanistic Linkages to Impaired Nucleic Acid Synthesis and Cellular Proliferation

By disrupting the availability of tetrahydrofolate, this compound's inhibition of DHFR directly impairs the synthesis of nucleic acids (DNA and RNA). This impairment is a critical mechanism leading to the inhibition of cellular proliferation. mdpi.com Studies have shown that the DHFR inhibitory activity of compounds like this compound impacts downstream folate metabolism, which can result in cellular growth arrest and, in some cases, cell death. mdpi.com The addition of folinic acid, a derivative that bypasses the need for DHFR-mediated metabolism, can rescue the inhibitory effects, further confirming the direct linkage between DHFR inhibition and the observed cellular effects. mdpi.com Furthermore, this compound has been compared to mthis compound (B1676516) in studies evaluating the inhibition of deoxyuridine incorporation into the DNA of human leukemic cells, highlighting its impact on DNA synthesis. hodoodo.com

Histamine (B1213489) N-Methyltransferase (HNMT) Inhibition

In addition to its effects on DHFR, this compound is also recognized as an inhibitor of Histamine N-Methyltransferase (HNMT), an enzyme critical for histamine metabolism. wikipedia.orgnih.govresearchgate.netway2drug.comresearchgate.net

Enzyme-Substrate Interactions and Allosteric Modulation of HNMT

Histamine N-Methyltransferase (HNMT) is a cytoplasmic enzyme responsible for the inactivation of intracellular histamine. researchgate.net This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming N-methylhistamine. researchgate.net this compound has been identified as an HNMT inhibitor, demonstrating an inhibitory concentration (IC50) of 760 nM in in vitro studies. way2drug.com While specific details on allosteric modulation by this compound are less extensively documented, its inhibitory action indicates direct interference with the enzyme's catalytic activity or substrate binding. way2drug.com

Alteration of Histaminergic Neurotransmission and Peripheral Histamine Homeostasis

HNMT plays a vital role in maintaining histamine homeostasis by metabolizing histamine and preventing its excessive accumulation in various tissues and organs. wikipedia.org In the central nervous system (CNS), HNMT is the sole enzyme responsible for degrading histamine, where histamine functions as a neurotransmitter involved in processes such as sleep-wake cycles, learning, and memory. wikipedia.orgway2drug.com Inhibition of HNMT by compounds like this compound can lead to increased histamine levels in peripheral tissues. wikipedia.org Although this compound has been shown to cross the blood-brain barrier (BBB), its precise effect on brain histamine levels has not been as thoroughly explored as that of related compounds like mthis compound. nih.gov Studies with other HNMT inhibitors, such as mthis compound, have demonstrated their ability to increase brain histamine levels and improve cognitive function, suggesting a potential similar role for this compound in modulating histaminergic neurotransmission. nih.govresearchgate.netway2drug.com

Intracellular Signaling Pathways Affected by HNMT Inhibition

The inhibition of HNMT by compounds like this compound primarily leads to elevated levels of histamine. wikipedia.orgnih.govway2drug.com In the central nervous system, HNMT is the sole enzyme responsible for degrading histamine, thereby terminating its neurotransmitter activity. wikipedia.org Consequently, an increase in histamine levels, resulting from HNMT inhibition, can significantly impact intracellular signaling pathways.

Histamine, acting as a neurotransmitter, mediates its diverse physiological effects through the activation of specific histamine receptors (H1R, H2R, H3R, and H4R). nih.govway2drug.com These receptors are typically G-protein coupled receptors (GPCRs), which, upon ligand binding (in this case, histamine), initiate a cascade of intracellular events. nih.gov The activation of GPCRs can lead to the generation of various second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca2+). nih.govpressbooks.pub These second messengers, in turn, activate or inhibit downstream enzymes, including protein kinases, which then phosphorylate target proteins. nih.govpressbooks.pub This phosphorylation can alter the activity of enzymes, the function of ion channels, or the expression of genes by affecting transcription factors. nih.govpressbooks.pub

For instance, studies involving other HNMT inhibitors like mthis compound have demonstrated that increased brain histamine levels can lead to improvements in cognitive function, antinociception, and suppression of energy intake. nih.govway2drug.com These effects are often mediated through the activation of histamine H1 receptors (H1R). nih.govway2drug.com While the precise, detailed intracellular signaling pathways directly affected by this compound's HNMT inhibition are an area of ongoing research, the general mechanism involves the modulation of histamine-mediated receptor signaling, which subsequently influences downstream cellular processes critical for neuronal excitability, neurotransmitter release, and cognitive functions. way2drug.com

Preclinical Investigations into Etoprine S Biological Potential

Antifertility Research Potential

Correlation between Etoprine's Lipophilicity and its Distribution in Reproductive Tissues for Antifertility Action

This compound, also known as DDEP or Ethodichlorophen, is a synthetic 2,4-diaminopyrimidine (B92962) derivative with the chemical name 2,4-Diamino-5-(3,4-dichlorophenyl)-6-ethylpyrimidine. hodoodo.comcas.org Preclinical investigations have highlighted this compound's significant potential as an antifertility agent, particularly in male animal models. A key factor contributing to its observed antifertility action is its high degree of lipophilicity, which is believed to facilitate its distribution into reproductive tissues, such as the testes. hodoodo.comresearchgate.netresearchgate.netnih.govaminer.cnresearchgate.net

The antifertility effect of this compound is primarily attributed to its capacity to inhibit testicular dihydrofolate reductase (DHFR). hodoodo.comresearchgate.netresearchgate.netnih.govaminer.cnresearchgate.net DHFR is a crucial enzyme involved in folate metabolism, which is essential for DNA synthesis and cell proliferation, including spermatogenesis. By inhibiting this enzyme in testicular tissue, this compound disrupts the processes necessary for male fertility.

Detailed Research Findings

Studies conducted on male mice and rats have demonstrated this compound's potent antifertility effects. In male mice, complete infertility was observed at doses of 5 mg/kg/day or higher, with a threshold of effectiveness identified between 1 and 5 mg/kg/day when administered for 55 days. researchgate.netresearchgate.netnih.govresearchgate.net Similar investigations in male rats, involving a dosage of 5 mg/kg/day for 65 days, also showed contraceptive effects. researchgate.netresearchgate.netnih.gov These findings underscore this compound's efficacy in disrupting male reproductive function.

The high lipophilicity of this compound is considered a critical determinant of its ability to reach and exert its effects within reproductive tissues. Lipophilic compounds tend to readily cross biological membranes, including the blood-testis barrier, allowing for accumulation in lipid-rich organs like the testes. The lipophilicity of this compound has been quantified, with reported Log P values indicating its lipid-soluble nature. For instance, its AlogP is reported as 3.18, and CX LogP as 3.35. Another reported Log P value is 3.19. ebi.ac.ukresearchgate.net

Comparative studies with other lipid-soluble dihydrofolate reductase inhibitors, such as pyrimethamine (B1678524) and mthis compound (B1676516), further illustrate the role of lipophilicity in tissue distribution. This compound exhibits a higher Log P value compared to mthis compound (Log P = 2.82) and pyrimethamine (Log P = 2.69), suggesting its greater lipophilicity. researchgate.net This characteristic likely contributes to its effective partitioning into and retention within target reproductive tissues, thereby enhancing its antifertility action.

Furthermore, this compound, along with mthis compound and pyrimethamine, demonstrates a high affinity for plasma proteins, with all three compounds being bound by 87% or more to human plasma protein at therapeutic concentrations. researchgate.net While high plasma protein binding can sometimes limit free drug concentration, the high lipophilicity of this compound appears to enable sufficient tissue penetration to achieve its pharmacological effects in reproductive organs. The interplay between lipophilicity, plasma protein binding, and specific inhibition of testicular DHFR collectively underpins this compound's mechanism of antifertility action.

Data Tables

The following tables summarize key data related to this compound's lipophilicity and its antifertility efficacy in preclinical models.

Table 1: Lipophilicity Parameters of this compound and Related Compounds

CompoundLog P (AlogP) ebi.ac.ukLog P (CX LogP) ebi.ac.ukLog P (General) researchgate.net
This compound3.183.353.19
Mthis compound--2.82
Pyrimethamine--2.69

Table 2: Antifertility Efficacy of this compound in Preclinical Studies

Animal ModelDosage (mg/kg/day)Duration (days)OutcomeReference
Male Mice≥ 555Complete infertility researchgate.netresearchgate.netnih.gov
Male Mice1-5 (threshold)55Effectiveness observed researchgate.netresearchgate.netnih.gov
Male Rats565Contraceptive effects observed researchgate.netresearchgate.netnih.gov

Structure Activity Relationships Sar of Etoprine and Its Analogues

Elucidation of Chemical Moieties Crucial for DHFR Inhibitory Potency

Etoprine is identified as an inhibitor of dihydrofolate reductase (DHFR). nih.govaston.ac.uknih.gov DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids. mdpi.com Inhibition of DHFR disrupts this pathway, leading to various biological effects. This compound is classified as a lipid-soluble folate antagonist and a diaminopyrimidine. nih.gov

While this compound's inhibitory action on DHFR is established, the specific chemical moieties within the this compound structure that are definitively elucidated as crucial for its DHFR inhibitory potency are not explicitly detailed in the available research. General principles of DHFR inhibition by diaminopyrimidines often involve the 2,4-diamino system, which is critical for binding to the enzyme's active site and interfering with the natural substrate, dihydrofolate. researchgate.netsci-hub.se However, precise, dedicated studies on this compound's specific structural determinants for DHFR binding affinity and efficacy remain limited in the provided context.

Structural Determinants Governing HNMT Inhibitory Activity and Selectivity

This compound also functions as an inhibitor of histamine (B1213489) N-methyltransferase (HNMT). nih.govway2drug.comresearchgate.netwikipedia.orgresearchgate.net HNMT is an enzyme primarily responsible for the intracellular inactivation of histamine, particularly within the central nervous system (CNS). nih.govrcsb.org this compound's ability to cross the blood-brain barrier (BBB) is noted, suggesting its potential to influence histamine levels in the brain. nih.govresearchgate.net

Despite its known HNMT inhibitory activity, the specific structural determinants within this compound that govern this activity and its selectivity over other biological targets are not extensively detailed in the provided literature. Studies on other HNMT inhibitors, such as mthis compound (B1676516), amodiaquine, and tacrine, indicate that diverse rigid hydrophobic groups can occupy the histamine-binding site, with aromatic residues (e.g., Phe9, Tyr15, and Phe19) near the N-terminus of HNMT playing a role in accommodating these inhibitors through maximized shape complementarity. nih.govrcsb.org However, these detailed structural insights are not specifically attributed to this compound.

Rational Design Principles for Modulating Biological Selectivity and Efficacy

Rational drug design involves the inventive process of finding new medications based on knowledge of a biological target, often utilizing insights from structure-activity relationships to design molecules complementary in shape and charge to the target. google.com This approach aims to optimize compounds for desired biological selectivity and efficacy.

For this compound, specific rational design principles that have been applied to systematically modulate its biological selectivity and efficacy are not explicitly outlined in the provided search results. While this compound is a known compound, the literature primarily lists it as an inhibitor within broader categories of therapeutic agents or in patent disclosures, rather than detailing its development through specific rational design campaigns focused on improving its profile. google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.comepo.orgepo.orgnasa.gov

Comparative SAR Studies with Pyrimethamine (B1678524) and Other Diaminopyrimidine Analogues

This compound belongs to the class of diaminopyrimidines, a group of compounds known for their inhibitory effects on various enzymes, including DHFR. Pyrimethamine, another prominent diaminopyrimidine, is a well-established antifolate compound used as an antimalarial agent, primarily by inhibiting dihydrofolate reductase-thymidylate synthase in parasites. mims.comguidetopharmacology.orgnih.govpsu.eduresearchgate.net

Comparative studies have been conducted between this compound and Mthis compound (another diaminopyrimidine, also known as DDMP), assessing their inhibitory effects on deoxyuridine incorporation into the DNA of human leukemic cells. These studies indicated that this compound and Mthis compound, both lipid-soluble folate antagonists, exhibited similar qualitative and quantitative effects across a concentration range of 1 to 100 micromolar on an equimolar basis. nih.govpafmat.org Despite variations in leukemic sensitivity among different patients' cells, the drugs yielded virtually identical results. nih.gov

However, detailed comparative SAR studies that specifically delineate how structural differences between this compound and Pyrimethamine, or other diaminopyrimidine analogues, translate into distinct DHFR or HNMT inhibitory profiles, selectivity, or efficacy are not extensively provided in the current search results. While Pyrimethamine's SAR has been studied in the context of resistance mutations in Plasmodium falciparum DHFR, showing how meta-substituents can overcome certain resistance mechanisms, such specific structural comparisons and their implications for this compound are not available. psu.eduresearchgate.netnih.gov

Compound Names and PubChem CIDs

Pharmacokinetic and Distribution Studies in Animal Models

Absorption and Systemic Bioavailability Profiles Across Various Preclinical Species

Detailed absorption and systemic bioavailability profiles specifically for Etoprine (CID 29142) across various preclinical species are not widely available in the provided search results. Generally, absorption is the process by which a drug enters the bloodstream after administration, and systemic bioavailability refers to the fraction of the administered dose that reaches the systemic circulation unchanged bioivt.com. Factors influencing drug absorption include molecular weight, topological polar surface area (TPSA), solubility, and ionization bioivt.com. Oral bioavailability (F) is a composite measure influenced by the fraction absorbed (Fa), the fraction surviving gut metabolism (Fg), and the fraction surviving hepatic first-pass metabolism (Fh) nih.gov. Preclinical pharmacokinetic studies commonly utilize animal models such as rats, mice, and dogs to assess these parameters biotechfarm.co.il.

Due to the absence of specific quantitative data on this compound's absorption and bioavailability in the current literature, a data table for these parameters across different species cannot be generated.

Tissue Distribution and Compartmental Analysis, including Blood-Brain Barrier Permeation Dynamics

Given the limited specific data, a detailed table on this compound's tissue distribution or compartmental analysis cannot be provided.

Metabolic Pathways and Metabolite Identification in Animal Systems

Specific and detailed information regarding the metabolic pathways and identified metabolites of this compound (CID 29142) in animal systems is not broadly available in the provided search results. However, this compound has been mentioned in the context of studies focusing on its relative glutathione (B108866) S-transferase (GSH-S-transferase) activities in different species aston.ac.uk. This suggests that enzymes within the glutathione S-transferase family may be involved in its metabolic transformation. In general, drug metabolism involves a series of enzymatic reactions, often mediated by cytochrome P450 (CYP) enzymes, which transform the parent compound into more hydrophilic metabolites for excretion mdpi.comnih.gov. Metabolic and pharmacokinetic studies in at least two rodent species (e.g., rat and mouse) and a non-rodent species (e.g., dog) are typically recommended to provide a comprehensive understanding of a compound's metabolic fate fda.gov.

Due to the lack of detailed findings, a data table outlining this compound's specific metabolic pathways or identified metabolites cannot be presented.

Comparative Pharmacokinetic Parameters and Species-Specific Differences

Comprehensive comparative pharmacokinetic parameters and species-specific differences for this compound (CID 29142) are not extensively documented in the current literature. While this compound has been referenced in comparative studies concerning its relative GSH-S-transferase activities across different species aston.ac.uk, specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution across various animal models are not provided. It is well-established in pharmacology that significant species differences can exist in drug pharmacokinetics, affecting absorption, distribution, metabolism, and elimination researchgate.netnih.gov. These variations can arise from anatomical, physiological, and biochemical differences, including divergent digestive functions and varying metabolic enzyme activities across species nih.govresearchgate.net. Therefore, each drug often requires species-specific investigation to ensure effective and safe use nih.gov.

Given the limited data, a comparative data table of this compound's pharmacokinetic parameters across different species cannot be constructed.

Synthetic Methodologies and Chemical Modifications of Etoprine

Established Synthetic Routes for the 2,4-Diaminopyrimidine (B92962) Core Structure

The 2,4-diaminopyrimidine core is a common motif in a variety of biologically active molecules. Its synthesis can be achieved through several established routes, often starting from simple acyclic precursors.

A widely utilized method involves the condensation of a β-keto ester with guanidine (B92328). For the synthesis of a 6-substituted-2,4-diaminopyrimidine, the corresponding β-keto ester is reacted with guanidine, typically in the presence of a base such as sodium ethoxide in ethanol. This reaction proceeds via a cyclocondensation mechanism to form the pyrimidine (B1678525) ring. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253) can be achieved by reacting ethyl cyanoacetate (B8463686) with guanidine orgsyn.orgchemicalbook.com. This intermediate can then be chemically modified to introduce the desired substituent at the 6-position.

An alternative approach starts with 2,4-diamino-6-hydroxypyrimidine, which is commercially available or can be synthesized as described above. The hydroxyl group can be converted to a chloro group by treatment with phosphoryl chloride (POCl₃) mdpi.com. This 6-chloro-2,4-diaminopyrimidine is a versatile intermediate for introducing various substituents at the 6-position through nucleophilic substitution reactions.

A plausible synthetic route to Etoprine, based on the synthesis of structurally similar compounds, would likely involve the following key steps, starting from a precursor to the 6-ethyl group:

Formation of the 6-ethyl-2,4-diaminopyrimidine core : This could be achieved by the condensation of ethyl propionylacetate with guanidine.

Halogenation at the 5-position : The resulting 6-ethyl-2,4-diaminopyrimidine can be halogenated, for example, iodinated using N-iodosuccinimide, to introduce a leaving group at the 5-position mdpi.com.

Suzuki Coupling : The 5-iodo-6-ethyl-2,4-diaminopyrimidine can then undergo a palladium-catalyzed Suzuki cross-coupling reaction with 3,4-dichlorophenylboronic acid to introduce the 3,4-dichlorophenyl group at the 5-position, yielding this compound mdpi.comrsc.org.

A general representation of the Suzuki coupling step is shown in the table below:

Reactant 1Reactant 2CatalystBaseSolventProduct
5-Iodo-6-ethyl-2,4-diaminopyrimidine3,4-Dichlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterThis compound

This modular approach allows for the synthesis of various 5-aryl-2,4-diaminopyrimidines by simply changing the boronic acid used in the Suzuki coupling step.

Strategies for Chemical Derivatization to Explore Analogues with Modified Pharmacological Profiles

The exploration of this compound analogues is crucial for understanding its structure-activity relationship (SAR) and for the potential discovery of compounds with improved pharmacological profiles. Derivatization strategies typically focus on modifying the substituents at the 5- and 6-positions of the 2,4-diaminopyrimidine core, as well as the amino groups.

Modification at the 6-position: The synthetic route starting from 2,4-diamino-6-chloropyrimidine allows for the introduction of a wide variety of substituents at this position. Nucleophilic substitution with different alkoxides, amines, or thiols can lead to a diverse library of analogues. For example, reacting the 6-chloro intermediate with various alcohols in the presence of a base can yield a series of 6-alkoxy-2,4-diaminopyrimidines.

Modification at the 5-position: The Suzuki coupling reaction is a powerful tool for introducing a wide range of aryl and heteroaryl groups at the 5-position. By utilizing different boronic acids, a vast chemical space can be explored. For instance, substituting the 3,4-dichlorophenyl group with other substituted phenyl rings or heterocyclic systems can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Modification of the Amino Groups: The primary amino groups at the 2- and 4-positions can also be derivatized. Selective acylation, alkylation, or sulfonylation can be performed to introduce various functionalities. However, controlling the regioselectivity of these reactions can be challenging due to the presence of two similar amino groups.

The following table provides examples of potential derivatization strategies for generating this compound analogues:

Position of ModificationReagent/Reaction TypePotential New Substituents
6-positionNucleophilic substitution with various alcohols/amines/thiols-OCH₃, -OC₂H₅, -NHCH₃, -N(CH₃)₂, -SCH₃
5-positionSuzuki coupling with different boronic acids-Phenyl, -4-Fluorophenyl, -3-Methoxyphenyl, -Thienyl
2- and 4-amino groupsAcylation, Alkylation, Sulfonylation-NHCOCH₃, -NHCH₂Ph, -NHSO₂CH₃

These derivatization strategies enable a systematic exploration of the chemical space around the this compound scaffold, which is essential for optimizing its pharmacological properties.

Development of Advanced Synthetic Techniques for Improved Yield and Purity

To enhance the efficiency, yield, and purity of this compound and its analogues, advanced synthetic techniques are being explored. These methods often offer advantages over traditional batch processing, such as reduced reaction times, better control over reaction parameters, and easier purification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. For the synthesis of diaminopyrimidine derivatives, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields in reactions such as the Biginelli condensation and palladium-catalyzed cross-coupling reactions nih.goveurekaselect.comchemrxiv.org. The application of microwave heating to the Suzuki coupling step in the synthesis of this compound could potentially lead to higher throughput and cleaner reaction profiles.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a valuable technique for the preparation of compound libraries for high-throughput screening. For the synthesis of 2,4-diaminopyrimidine libraries, a resin-bound starting material can be subjected to a series of reactions to build the desired scaffold and introduce diversity acs.orgnih.govresearchgate.net. A potential solid-phase approach to this compound analogues could involve anchoring a suitable building block to a solid support, followed by the sequential construction of the pyrimidine ring and introduction of substituents. This would facilitate the purification process as excess reagents and by-products can be washed away, and the final product is cleaved from the resin in high purity.

The table below compares conventional heating with microwave-assisted synthesis for a hypothetical Suzuki coupling step in this compound synthesis, illustrating the potential benefits:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeSeveral hoursMinutes
Temperature ControlLess precise, potential for hotspotsPrecise and uniform heating
YieldModerate to goodOften higher
PurityMay require extensive purificationGenerally cleaner reaction profiles

The adoption of these advanced synthetic techniques can streamline the production of this compound and its derivatives, making them more accessible for further research and development.

Synthesis of Isotopic Variants for Mechanistic and Pharmacokinetic Tracing

Isotopically labeled compounds are indispensable tools in drug discovery and development for elucidating reaction mechanisms, studying metabolic pathways, and quantifying drug exposure in pharmacokinetic studies. The synthesis of isotopic variants of this compound, such as those containing deuterium (B1214612) (²H or D) or carbon-14 (B1195169) (¹⁴C), would provide valuable insights into its biological fate.

Deuterium Labeling: Deuteration involves the replacement of one or more hydrogen atoms with deuterium. This can be achieved by using deuterated starting materials or by performing H-D exchange reactions on the final compound or its intermediates mdpi.comprinceton.edu. Introducing deuterium at specific positions in the this compound molecule can be used to study the kinetic isotope effect, which can help in identifying sites of metabolic attack. For example, deuterating the ethyl group at the 6-position could slow down its metabolism, potentially altering the pharmacokinetic profile of the drug.

Carbon-14 Labeling: Carbon-14 is a radioactive isotope of carbon that is commonly used as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies. The synthesis of ¹⁴C-labeled this compound would require the introduction of a ¹⁴C atom into a metabolically stable position of the molecule. This is typically achieved by using a ¹⁴C-labeled precursor in the synthetic route nih.govalmacgroup.comnih.gov. For instance, a ¹⁴C-labeled guanidine could be used in the initial cyclocondensation step to incorporate the radiolabel into the pyrimidine ring.

The general approach for synthesizing an isotopic variant of this compound is outlined below:

IsotopeLabeling StrategyPotential Labeled PrecursorApplication
Deuterium (²H)Use of deuterated starting materialsDeuterated ethyl propionylacetateMechanistic and metabolic stability studies
Carbon-14 (¹⁴C)Use of a ¹⁴C-labeled building block[¹⁴C]Guanidine hydrochloridePharmacokinetic and ADME studies

The synthesis of these labeled compounds requires specialized techniques and handling procedures, particularly for radioactive isotopes like ¹⁴C. The data obtained from studies using these isotopic variants are crucial for a comprehensive understanding of the pharmacology of this compound.

Emerging Research Frontiers and Future Directions for Etoprine Investigation

Exploration of Etoprine's Role in Neurological Processes via Histaminergic Modulation

The potential involvement of this compound in neurological processes, particularly through histaminergic modulation, represents an intriguing, albeit largely unexplored, research frontier. This compound is known to be capable of crossing the blood-brain barrier (BBB). nih.govmdpi.com However, its direct effect on brain histamine (B1213489) levels remains to be thoroughly investigated. nih.govmdpi.com

A structurally similar compound, Mthis compound (B1676516) (also a lipid-soluble 2,4-diaminopyrimidine (B92962) and DHFR inhibitor), has been extensively studied for its ability to inhibit histamine N-methyltransferase (HNMT), an enzyme responsible for degrading histamine in the brain. mdpi.comresearchgate.netwikipedia.orgmdpi.com Mthis compound's inhibition of HNMT leads to increased brain histamine concentrations, which has been linked to various neurological effects, including improved cognitive function, enhanced wakefulness, and attenuation of methamphetamine-induced behavioral abnormalities. researchgate.netwikipedia.orgmdpi.comresearchgate.neteurekaselect.comneuroscigroup.us Given the structural and inhibitory parallels between this compound and Mthis compound, future research could focus on determining if this compound also exhibits HNMT inhibitory activity in vivo and, consequently, modulates central histaminergic neurotransmission. Such investigations could open new avenues for this compound's application in neurological disorders where histamine system dysfunction is implicated, such as Alzheimer's disease, narcolepsy, or attention deficit hyperactivity disorder. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

Synergistic Effects in Preclinical Combination Therapies

This compound's established mechanism as a DHFR inhibitor positions it as a candidate for preclinical combination therapies, particularly in oncology. DHFR inhibitors are a well-recognized class of anticancer agents, interfering with DNA and RNA synthesis by depleting tetrahydrofolate, which is essential for nucleotide biosynthesis. nih.govresearchgate.nettandfonline.comvietnamjournal.ru

This compound has been cited in patents as a compound that could be utilized in combination with other therapeutic agents, such as histone deacetylase 8 (HDAC8) inhibitors, for treating various cancers. researchgate.netnih.govgoogleapis.comgoogle.comgoogle.com The rationale behind such combinations often lies in achieving synergistic effects, where the combined action of two drugs is greater than the sum of their individual effects, potentially overcoming drug resistance or reducing toxicity by allowing lower doses of each agent. For instance, this compound was previously compared to Mthis compound in its ability to inhibit deoxyuridine incorporation into the DNA of human leukemic cells, highlighting its relevance in the context of antimetabolite strategies. srf-reproduction.orgresearchgate.net Future preclinical studies could explore this compound in combination with other targeted therapies, immunotherapies, or conventional chemotherapies to identify novel synergistic regimens for various proliferative diseases.

Development of Novel Delivery Systems and Formulation Strategies

This compound's high lipophilicity, while beneficial for passive diffusion across cell membranes and barriers like the BBB, also presents challenges for formulation and targeted delivery. srf-reproduction.orgnih.govpsu.edu Emerging research in drug delivery systems offers promising avenues to optimize this compound's therapeutic profile.

Novel delivery systems, such as nanoparticles (liposomes, polymeric nanoparticles, dendrimers), hydrogels, and sustained-release formulations, are being developed to enhance drug stability, improve bioavailability, achieve controlled release, and enable targeted delivery to specific tissues or cells. mdpi.comopenaccessjournals.comimrpress.com These advancements could be particularly relevant for this compound to:

Improve Solubility and Bioavailability: Encapsulation in nanocarriers could enhance the solubility of this lipophilic compound in aqueous physiological environments. mdpi.comopenaccessjournals.com

Achieve Targeted Delivery: Functionalized nanoparticles could direct this compound specifically to cancerous cells or other target tissues, minimizing off-target effects and maximizing efficacy. mdpi.comopenaccessjournals.com

Enable Sustained Release: Formulations designed for sustained release could provide a more consistent therapeutic concentration over time, potentially reducing dosing frequency and improving patient compliance, as mentioned in patents listing this compound in the context of delayed or sustained release systems. imrpress.comuchicago.edu

While specific research on novel delivery systems for this compound is limited, the general principles and ongoing advancements in this field strongly suggest this as a critical future direction for optimizing its therapeutic application.

Application of Computational Chemistry and In Silico Modeling for Predictive Analysis and Optimization

The application of computational chemistry and in silico modeling techniques represents a powerful and cost-effective approach for advancing this compound research. Although direct studies on this compound using these methods are not widely reported in the current literature, their utility in drug discovery and optimization is well-established for DHFR inhibitors and other drug classes. researchgate.netgoogleapis.comresearchgate.netgoogleapis.comacs.orgpremier-research.comnih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com

Future directions for this compound could include:

Molecular Docking Studies: To precisely map this compound's binding interactions with DHFR from various species (e.g., human, pathogens) and potential off-targets, providing insights into its selectivity and potency. researchgate.netmdpi.com

Molecular Dynamics Simulations: To understand the dynamic behavior of this compound within its binding sites, including conformational changes and solvent effects, which can inform lead optimization. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate this compound's structural features with its biological activity, guiding the design of novel analogs with improved properties.

ADME/T Prediction (in silico ADMET): To predict this compound's absorption, distribution, metabolism, excretion, and toxicity profiles, which can streamline preclinical development and identify potential liabilities early on. researchgate.netnih.govresearchgate.net

Virtual Screening: To identify novel compounds with this compound-like activity or to discover new targets that this compound might interact with, based on its chemical structure. researchgate.net

These computational approaches can accelerate the rational design and optimization of this compound and its derivatives, potentially leading to more effective and selective therapeutic agents.

Investigation of Unexplored Biological Targets and Potential Off-Target Interactions

While this compound is primarily characterized as a potent inhibitor of DHFR, particularly testicular DHFR, the investigation of unexplored biological targets and potential off-target interactions is a critical area for future research. srf-reproduction.orgnih.gov The concept of "polypharmacology," where a single drug interacts with multiple biological targets, is increasingly recognized in drug discovery, offering both therapeutic advantages and potential liabilities. nih.gov

Given this compound's chemical structure as a 2,4-diaminopyrimidine and its lipophilicity, it is plausible that it could engage with other proteins or pathways beyond DHFR. As noted previously, its structural analog Mthis compound inhibits HNMT, suggesting a potential, albeit unexplored, role for this compound in modulating histamine metabolism. nih.govmdpi.com Future research could employ:

Target Deconvolution Studies: Using techniques like affinity chromatography or proteomic profiling to identify proteins that this compound binds to, beyond DHFR.

Phenotypic Screening: Observing this compound's effects in various cell-based or in vivo models to identify unexpected biological responses that might suggest novel targets or pathways.

Computational Target Prediction: Utilizing algorithms that predict potential protein targets based on a compound's chemical structure.

Understanding these additional interactions, whether beneficial or detrimental, is crucial for fully characterizing this compound's pharmacological profile and for identifying new therapeutic applications or mitigating unforeseen side effects.

Contribution of this compound Research to Fundamental Understanding of Enzyme Inhibition and Cellular Regulation

Research on this compound significantly contributes to the fundamental understanding of enzyme inhibition and cellular regulation, particularly within the context of folate metabolism and cell proliferation. As a potent DHFR inhibitor, this compound directly impacts the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. srf-reproduction.orgnih.govresearchgate.net

Key contributions and future directions in this area include:

Mechanism of DHFR Inhibition: this compound's specific mode of DHFR inhibition (e.g., competitive, non-competitive) and its binding affinity can provide valuable insights into the enzyme's active site and catalytic mechanism. psu.edu

Cellular Response to Folate Depletion: Studies on this compound's effects on cells, such as its impact on spermatogenesis in male animals or its activity in leukemic cells, illuminate the intricate cellular pathways regulated by folate and the consequences of their disruption. srf-reproduction.orgnih.govpatsnap.comresearchgate.net

Selectivity and Resistance Mechanisms: Investigating this compound's selectivity for different DHFR isoforms (e.g., human vs. pathogen) and how cells develop resistance to its action can inform the design of next-generation antifolates with improved therapeutic indices and reduced susceptibility to resistance. nih.govnih.govvietnamjournal.ru

Role in One-Carbon Metabolism: this compound's inhibition of DHFR underscores the critical role of one-carbon metabolism in various biological processes, including cell growth, differentiation, and epigenetic modifications. nih.gov

By elucidating the precise molecular and cellular consequences of DHFR inhibition by this compound, researchers can gain a deeper understanding of fundamental biochemical pathways and cellular regulatory networks, which has broader implications for drug discovery and disease intervention.

Q & A

Q. Methodological Guidance

  • Nonlinear regression : Fit data to sigmoidal (Hill equation) or log-logistic models to estimate EC50 and maximal efficacy .
  • Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots, particularly in studies with variable BBB penetration .
  • Meta-analysis : Aggregate data from multiple studies to assess inter-model variability (e.g., hematologic vs. solid tumors) .

Reporting Standards : Clearly state confidence intervals and effect sizes in tables, avoiding overreliance on p-values .

How can researchers address discrepancies in this compound’s efficacy across in vitro and in vivo models?

Q. Advanced Data Contradiction Analysis

  • Pharmacokinetic bridging : Compare free drug concentrations in vitro (plasma protein-adjusted) vs. in vivo tumor tissue levels via microdialysis .
  • Microenvironmental factors : Replicate tumor hypoxia (3D spheroids, bioreactors) to test if low oxygen tension alters this compound’s activity .
  • Species-specific metabolism : Perform cross-species metabolite profiling (e.g., murine vs. human liver microsomes) .

Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up experiments .

What methodologies validate this compound’s target engagement in the central nervous system (CNS)?

Q. Advanced Technical Design

  • Radiolabeled tracers : Synthesize [³H]-Etoprine for autoradiography in brain tissue sections .
  • PET imaging : Develop ¹⁸F-labeled analogs to quantify BBB penetration in real time .
  • Cerebrospinal fluid (CSF) sampling : Correlate CSF drug levels with histamine/N-methylhistamine ratios in CNS malignancy patients .

Confounding Variables : Control for P-glycoprotein efflux activity using transporter knockout models .

How should researchers design studies to investigate this compound’s long-term resistance mechanisms?

Q. Advanced Experimental Strategy

  • Chronic exposure models : Treat cancer cells with sublethal this compound doses for 6–12 weeks; perform whole-exome sequencing to identify mutations in DHFR or HNMT .
  • CRISPR screens : Identify synthetic lethal partners (e.g., thymidylate synthase) to predict resistance pathways .
  • Longitudinal PK/PD modeling : Integrate tumor volume data with plasma/CSF drug levels using nonlinear mixed-effects modeling (NONMEM) .

Ethical Considerations : Adhere to ARRIVE guidelines for animal studies, ensuring humane endpoints .

What are the limitations of current assays for quantifying this compound’s off-target effects?

Q. Critical Methodology Evaluation

  • False positives in high-throughput screens : Confirm hits using orthogonal assays (e.g., thermal shift for protein binding) .
  • Untargeted metabolomics : Identify off-target metabolites via high-resolution mass spectrometry, comparing treated vs. untreated samples .
  • Epigenetic profiling : Assess DNA methylation changes (e.g., LINE-1 pyrosequencing) to rule out global epigenetic disruption .

Data Transparency : Publish raw mass spectrometry files in public repositories (e.g., MetaboLights) .

How can interdisciplinary approaches enhance understanding of this compound’s folate metabolism disruption?

Q. Advanced Integrative Research

  • Systems biology : Combine RNA-seq (transcriptomics), intracellular folate quantification (metabolomics), and DHFR crystallography (structural biology) .
  • Computational modeling : Predict folate pathway flux using constraint-based models (e.g., COBRA Toolbox) .
  • Clinical correlation : Link preclinical findings to patient biopsies via IHC for DHFR and HNMT expression .

Collaborative Frameworks : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for cross-institutional studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.